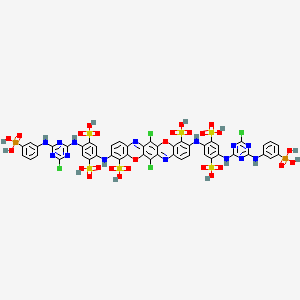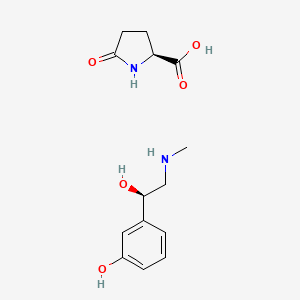
Phenylephrine pidolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylephrine pidolate is a chemical compound that combines phenylephrine, a well-known alpha-1 adrenergic receptor agonist, with pidolic acid. Phenylephrine is commonly used as a decongestant, vasopressor, and mydriatic agent. The combination with pidolic acid enhances its stability and bioavailability, making it a valuable compound in various medical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenylephrine pidolate typically involves the reaction of phenylephrine with pidolic acid. Phenylephrine can be synthesized through the asymmetric hydrogenation of a precursor compound using a ruthenium-containing BINAP catalyst system . The reaction conditions for this process include maintaining a controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the purification of the final product through crystallization or other separation techniques to ensure the compound meets pharmaceutical-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions: Phenylephrine pidolate undergoes various chemical reactions, including:
Oxidation: Phenylephrine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert phenylephrine to its corresponding alcohol derivatives.
Substitution: Phenylephrine can undergo substitution reactions, particularly at the hydroxyl and amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenylephrine derivatives.
Applications De Recherche Scientifique
Phenylephrine pidolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.
Medicine: Utilized in the development of decongestants, vasopressors, and mydriatic agents.
Industry: Applied in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Phenylephrine pidolate exerts its effects primarily through its action on alpha-1 adrenergic receptors. By binding to these receptors, it induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. The molecular targets include the alpha-1 adrenergic receptors on vascular smooth muscle cells, which activate signaling pathways involving calcium ions and protein kinases .
Comparaison Avec Des Composés Similaires
Phenylephrine pidolate can be compared with other similar compounds such as:
Phenylephrine Hydrochloride: Another salt form of phenylephrine, commonly used in decongestants and vasopressors.
Pseudoephedrine: A decongestant with a similar mechanism of action but different pharmacokinetic properties.
Ephedrine: A compound with both alpha and beta adrenergic activity, used as a bronchodilator and stimulant.
Uniqueness: this compound’s combination with pidolic acid enhances its stability and bioavailability compared to other forms of phenylephrine. This makes it particularly useful in formulations where prolonged action and stability are desired.
Propriétés
Numéro CAS |
93963-54-3 |
|---|---|
Formule moléculaire |
C14H20N2O5 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2.C5H7NO3/c1-10-6-9(12)7-3-2-4-8(11)5-7;7-4-2-1-3(6-4)5(8)9/h2-5,9-12H,6H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t9-;3-/m00/s1 |
Clé InChI |
NSUXTBXMGMEBDG-SCKZZFMESA-N |
SMILES isomérique |
CNC[C@@H](C1=CC(=CC=C1)O)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CNCC(C1=CC(=CC=C1)O)O.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


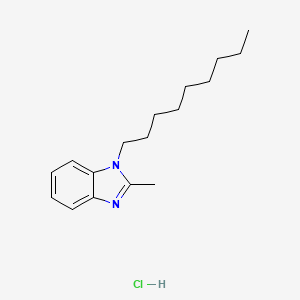
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
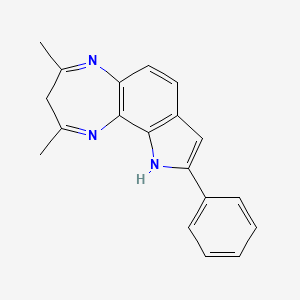
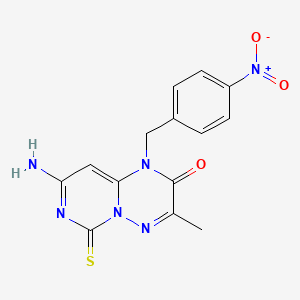
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
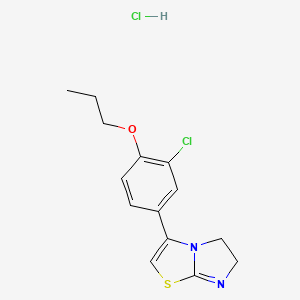
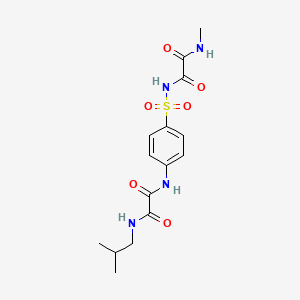

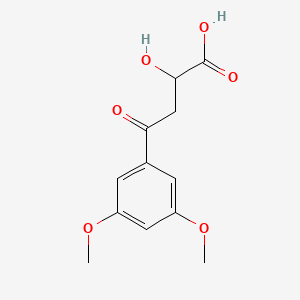

![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)
